molecular formula C4H2BrF3N2 B033754 4-bromo-5-(trifluoromethyl)-1H-pyrazole CAS No. 19968-17-3

4-bromo-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B033754
CAS RN: 19968-17-3
M. Wt: 214.97 g/mol
InChI Key: JTHNMRUVJDWVMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole and related compounds involves several key methodologies. A common approach is the reaction of primary and secondary amines with specific derivatives of 1H-pyrazole to produce N-substituted derivatives, including 4-bromo variants. Another method involves copper-catalyzed cycloaddition processes under mild conditions to afford 4-trifluoromethyl pyrazoles with excellent regioselectivity (Bondavalli et al., 1988); (RSC Advances, 2019).

Molecular Structure Analysis

Studies on the molecular structure of 4-bromo substituted 1H-pyrazoles have highlighted their tautomerism in both solid state and solution, with structural elucidation achieved through X-ray crystallography and multinuclear magnetic resonance spectroscopy. DFT calculations support the observed structural characteristics and provide insights into the stability and electronic properties of these molecules (Trofimenko et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-bromo-5-(trifluoromethyl)-1H-pyrazole are diverse, including but not limited to, transformations leading to various derivatives through nucleophilic substitution reactions, cycloaddition processes, and the introduction of different functional groups. These reactions expand the utility of 4-bromo-5-(trifluoromethyl)-1H-pyrazole in synthetic chemistry and material science applications.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and stability, of 4-bromo-5-(trifluoromethyl)-1H-pyrazole derivatives have been studied extensively. These parameters are crucial for determining the conditions under which these compounds can be handled and applied in practical scenarios.

Chemical Properties Analysis

The chemical properties, including reactivity patterns, bond formations, and the influence of substituents on the pyrazole core, have been the subject of significant research. Investigations into the electrophilic and nucleophilic behavior of these compounds contribute to a deeper understanding of their chemical versatility and potential applications in various fields (Heinisch et al., 1990).

Scientific Research Applications

  • It can be used in chemical research for metallation, isomerization, and removing phenylsulphonyl protecting groups (Heinisch, Holzer, & Pock, 1990).

  • This compound is utilized in organometallic methods for the regioflexible conversion of heterocyclic starting materials into families of isomers and congeners (Schlosser, Volle, Leroux, & Schenk, 2002).

  • It serves as a versatile precursor for synthesizing various pyrazoles, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, 3-acetal-pyrazole, and 3-azidomethyl (Martins et al., 2013).

  • The compound is used for the synthesis of various 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles (Zhang, Liu, Jin, & Sun, 2006).

  • 4-Trifluoromethyl pyrazoles are known for their excellent regioselectivity and moderate to excellent yields in research applications (Lu et al., 2019).

  • Novel trifluoromethylated trans-4,5-dihydrofuro[2,3-c]pyrazoles synthesized from this compound exhibit high stereoselectivity and good to excellent yields (Zhang et al., 2012).

  • It is used for constructing biologically important CF3-bearing azaheterocycles, such as pyrazoles, pyridones, and triazoles (Usachev et al., 2021).

  • The compound lays the foundation for a new approach to synthesize complex arylated pyrazoles, often found in pharmaceuticals and protein ligands (Goikhman, Jacques, & Sames, 2009).

  • Some 4-bromo derivatives have shown remarkable analgesic activity in mice and moderate hypotensive, bradycardiac, and anti-inflammatory activities in rats (Bondavalli et al., 1988).

  • 4-Bromo-5-(trifluoromethyl)-1H-pyrazole analogues demonstrate antibacterial activity against gram-positive and gram-negative bacterial strains (Leelakumar et al., 2022).

  • The synthesized compounds from this material show in vitro antibacterial and antifungal activities against various bacteria and fungi (Pundeer et al., 2013).

  • A study found that compound 5d, derived from this compound, possesses maximum cytotoxic effect against breast cancer and leukemic cells, suggesting potential for the development of small molecule inhibitors for treatment (Ananda et al., 2017).

properties

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2/c5-2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHNMRUVJDWVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941875
Record name 4-Bromo-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-(trifluoromethyl)-1H-pyrazole

CAS RN

19968-17-3
Record name 4-Bromo-3-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Bromo-3-(trifluoromethyl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-(trifluoromethyl)-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BD Maxwell - … Radiopharmaceuticals: The Official Journal of the …, 2000 - Wiley Online Library
JV 485 [ 14 C‐Ph] and JV 485 [ 14 C‐Py] were synthesized in seven steps in 35% and 44% overall yields, respectively, utilizing the same reaction schemes. The key step in each of the …
MT Hsieh, HC Lin, SC Kuo - Tetrahedron, 2016 - Elsevier
Starting from commercially available 2-chloro-4-fluorobenzoic acid 4, synthesis of fluazolate was achieved in up to 30% overall yield via the key procedure of either regioselective [3+2] …
Number of citations: 15 www.sciencedirect.com

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